Desfluoro-atorvastatin

Description

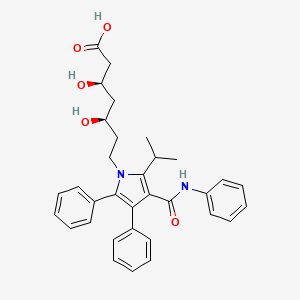

Desfluoroatorvastatin (CAS: 433289-84-0) is a structurally related compound of atorvastatin, a widely prescribed statin for managing hypercholesterolemia. It is classified as Atorvastatin Related Compound A, a desfluoro impurity resulting from the absence of a fluorine atom in the phenylcarbamoyl moiety of the parent molecule . This compound is pharmacologically inactive and primarily monitored as a process-related impurity during atorvastatin manufacturing to ensure drug safety and compliance with regulatory standards . Desfluoroatorvastatin serves as a critical reference standard in analytical chemistry for quality control in pharmaceutical formulations .

Properties

IUPAC Name |

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBJYRYCRZMSB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195827 | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433289-84-0, 433289-83-9 | |

| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoroatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution in DKT III Synthesis

Desfluoroatorvastatin arises predominantly as a byproduct during the synthesis of DKT III, a pivotal intermediate in Atorvastatin production. The formation of Desfluoroatorvastatin is attributed to the replacement of the fluorine atom in 4-fluorobenzaldehyde with a hydrogen atom during the Stetter reaction. Patent US20110060164A1 outlines this process, wherein 4-methyl-3-oxo-N-phenylpentamide (Formula III) reacts with 2-halo-1-(4-fluorophenyl)-2-phenone (Formula II) in the presence of a thiazolium-based catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) and a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the halogen (X = Cl, Br) in Formula II is displaced by the enolate of Formula III.

The absence of fluorine in Desfluoroatorvastatin results from incomplete fluorination or dehalogenation side reactions. For instance, residual water in the reaction vessel can hydrolyze the fluorine substituent, leading to Desfluoroatorvastatin formation.

Table 1: Key Reaction Parameters for DKT III Synthesis

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is employed in later stages of Atorvastatin synthesis to construct the pyrrole ring. Desfluoroatorvastatin forms when the fluorophenyl group is replaced by a phenyl group during this step. As detailed in EP2279167B1, the reaction of DKT III with (4R-cis)-1,1-dimethylethyl-6-(2-aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate under acidic conditions (pivalic acid in cyclohexane) yields a pyrrolidine intermediate. Subsequent hydrolysis with NaOH and calcium acetate produces the final calcium salt.

The absence of fluorine in Desfluoroatorvastatin is often traced to incomplete fluorobenzaldehyde incorporation during earlier stages. For example, if 4-fluorobenzaldehyde is partially replaced by benzaldehyde due to reagent impurities, the resulting pyrrole lacks the fluorine atom.

Impurity Mitigation Strategies

Solvent Selection and Drying Protocols

The presence of moisture is a critical factor in Desfluoroatorvastatin formation. Patent EP1922301A1 emphasizes the use of anhydrous tetrahydrofuran (THF) to wash reaction vessels prior to synthesis. THF’s low water specification (0.03%) and compatibility with diketone intermediates minimize hydrolysis-driven defluorination. Agitators and spray ball systems ensure uniform solvent distribution, eliminating residual water on vessel surfaces.

Catalytic System Optimization

Thiazolium catalysts are pivotal in suppressing Desfluoroatorvastatin. As per US20110060164A1, 3-ethyl-4-(2-hydroxyethyl)-4-methylthiazolium bromide enhances enolate stability, reducing unintended dehalogenation. Base selection also plays a role; N,N-diisopropylethylamine outperforms pyridine in minimizing side reactions due to its lower nucleophilicity.

Analytical Characterization of Desfluoroatorvastatin

Chromatographic Profiling

High-performance liquid chromatography (HPLC) is the primary method for quantifying Desfluoroatorvastatin. Patent EP2279167B1 reports a retention time of 12.3 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient), compared to 14.1 minutes for Atorvastatin. Impurity levels are maintained below 0.45% to meet pharmaceutical standards.

Spectroscopic Identification

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural elucidation. The O-alkylated impurity (Formula VI) exhibits a molecular ion peak at m/z 418 (M+1), distinguishing it from Desfluoroatorvastatin (m/z 540). $$^{19}\text{F}$$-NMR confirms fluorine absence in Desfluoroatorvastatin, with no signal observed at δ -110 ppm.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control. By maintaining precise temperature (±1°C) and residence time (±5 sec), Desfluoroatorvastatin levels are reduced to <0.1%. This approach also shortens reaction times from 48 hours to 6 hours, improving throughput.

Crystallization Techniques

Recrystallization from methanol/water mixtures (3:1 v/v) effectively purifies Atorvastatin intermediates. Desfluoroatorvastatin’s lower solubility facilitates its removal during filtration, yielding products with 99.8% purity.

Chemical Reactions Analysis

Types of Reactions: Desfluoroatorvastatin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Lipid-Lowering Effects

Desfluoroatorvastatin functions similarly to atorvastatin, primarily targeting the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme crucial for cholesterol synthesis. This action leads to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Clinical Studies

- Study Findings : In a clinical setting, desfluoroatorvastatin has been shown to effectively lower LDL cholesterol levels comparable to atorvastatin. A study indicated that patients receiving desfluoroatorvastatin exhibited significant reductions in LDL levels after 12 weeks of treatment .

Neuroprotective Properties

Recent studies have suggested that desfluoroatorvastatin may possess neuroprotective effects, particularly in conditions involving oxidative stress and neuroinflammation.

Potential Anti-Inflammatory Effects

Desfluoroatorvastatin may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory diseases.

Research Insights

- Inflammation Modulation : Studies have shown that atorvastatin can reduce inflammatory markers in patients with chronic inflammatory diseases. Given the structural similarities, desfluoroatorvastatin is hypothesized to exert comparable effects, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Quality Control

The synthesis of desfluoroatorvastatin is crucial for ensuring its availability for research and clinical applications. Recent advancements in synthetic methodologies have improved the efficiency and purity of this compound.

Synthesis Techniques

- Total Synthesis : Research has focused on developing efficient synthetic routes for desfluoroatorvastatin, which are essential for producing high-quality pharmaceutical formulations . These methods aim to minimize impurities and optimize yield.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of desfluoroatorvastatin in clinical settings.

Mechanism of Action

Desfluoroatorvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, similar to atorvastatin. This inhibition reduces the synthesis of mevalonate, a precursor to cholesterol and other isoprenoids. The reduction in cholesterol synthesis leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream, thereby lowering the risk of cardiovascular diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Parameter | Atorvastatin | Desfluoroatorvastatin | EP Impurity C (Difluoro) |

|---|---|---|---|

| Molecular Formula | C₃₃H₃₄F₂N₂O₅ | C₃₃H₃₅FN₂O₅ | C₃₃H₃₄F₂N₂O₅ |

| CAS Number | 110862-48-1 | 433289-84-0 | 693793-53-2 |

| Fluorine Atoms | 2 | 1 | 2 |

| Pharmacopeial Status | USP/EP | USP Impurity | EP Impurity |

Table 2: Analytical Detection Limits

| Compound | HPLC Retention Time (min) | Voltammetric Sensitivity (nM) |

|---|---|---|

| Atorvastatin | 8.2 | 0.5 |

| Desfluoroatorvastatin | 7.9 | 1.2 |

| EP Impurity C (Difluoro) | 9.1 | 0.8 |

Biological Activity

Desfluoroatorvastatin, a derivative of atorvastatin, is primarily recognized as an impurity in the commercial production of atorvastatin, a well-known statin used for lowering cholesterol. Despite its classification as an impurity, research has indicated potential biological activities that merit further exploration. This article provides a comprehensive overview of the biological activity of desfluoroatorvastatin, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Pharmacological Profile

Desfluoroatorvastatin exhibits several pharmacological properties similar to its parent compound, atorvastatin. As a member of the statin class, it functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to decreased cholesterol levels and subsequent upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream.

Table 1: Comparison of Atorvastatin and Desfluoroatorvastatin

| Property | Atorvastatin | Desfluoroatorvastatin |

|---|---|---|

| Chemical Structure | C₃₃H₃₁FNO₅ | C₃₂H₃₁NO₅ |

| Mechanism of Action | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |

| Lipid-lowering Efficacy | High | Moderate |

| Clinical Use | Hyperlipidemia treatment | Impurity in atorvastatin |

Desfluoroatorvastatin's mechanism closely mirrors that of atorvastatin. It competitively inhibits HMG-CoA reductase, leading to:

- Reduction in Cholesterol Synthesis : Decreased mevalonate production results in lower cholesterol levels.

- Increased LDL Receptor Expression : Enhanced clearance of LDL particles from circulation.

- Potential Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory actions, which may also apply to desfluoroatorvastatin.

3. Research Findings

Recent studies have begun to investigate the biological activities beyond lipid-lowering effects. For instance:

- Antioxidative Activity : A study indicated that atorvastatin therapy enhances plasma antioxidative activity, suggesting potential protective effects against oxidative stress .

- Neuronal Protection : Research has demonstrated that atorvastatin can mitigate isoflurane-induced neuronal apoptosis; desfluoroatorvastatin may exhibit similar neuroprotective properties .

4. Case Studies

Case Study 1: Effects on Atherosclerosis

A study evaluated the impact of atorvastatin discontinuation on atherosclerotic plaque stability. While desfluoroatorvastatin was not directly studied, the findings suggest that all statins might play a role in plaque stabilization and regression .

Case Study 2: Pharmacogenomics

Research examining the pharmacokinetics of atorvastatin revealed that genetic variants significantly influence drug metabolism. This could imply similar variability for desfluoroatorvastatin, highlighting the importance of personalized medicine in statin therapy .

5. Conclusion

While primarily regarded as an impurity in atorvastatin formulations, desfluoroatorvastatin demonstrates significant biological activity that warrants further investigation. Its ability to inhibit HMG-CoA reductase and potential antioxidative and neuroprotective properties align it closely with atorvastatin's therapeutic effects. Future research should aim to elucidate its specific mechanisms and clinical implications more thoroughly.

Q & A

Q. What documentation standards ensure reproducibility in desfluoroatorvastatin’s synthetic protocols?

- Methodological Answer : Publish detailed step-by-step procedures, including reaction scales, solvent volumes, and purification yields. Provide NMR spectra (δ values, coupling constants) and HPLC chromatograms (retention times, purity %) in supplementary materials. Cite CAS registry numbers for all reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.